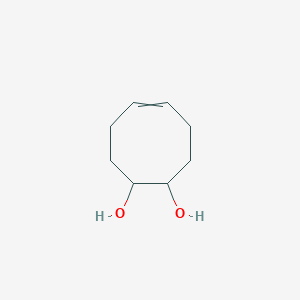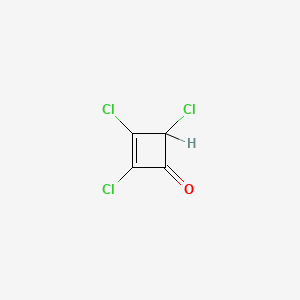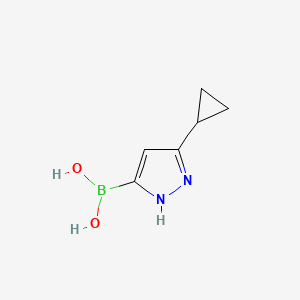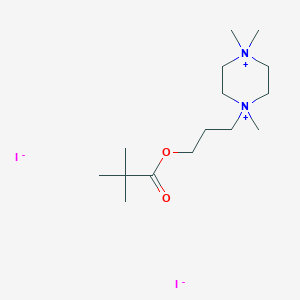
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pivaloyloxy group attached to a propyl chain, which is further connected to a trimethylpiperazinium core. The diiodide form indicates the presence of two iodine atoms in the compound.
Méthodes De Préparation
The synthesis of 1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide involves several steps:
Synthetic Routes: The preparation typically starts with the synthesis of the pivaloyloxypropyl intermediate. This can be achieved by reacting pivalic acid with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting pivaloyloxypropyl chloride is then reacted with 1,4,4-trimethylpiperazine to form the desired compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods: On an industrial scale, the production process may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions: The reactions are typically carried out in polar solvents such as water, ethanol, or acetonitrile, under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of other piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors in the body, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
1-(3-Pivaloyloxypropyl)-1,4,4-trimethylpiperazinium diiodide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-Acyloxypropyl)-1,4,4-trimethylpiperazinium and 1-(3-Hydroxypropyl)-1,4,4-trimethylpiperazinium share structural similarities.
Uniqueness: The presence of the pivaloyloxy group and the diiodide form makes this compound unique in terms of its chemical reactivity and potential applications. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds.
Propriétés
Numéro CAS |
32041-77-3 |
|---|---|
Formule moléculaire |
C15H32I2N2O2 |
Poids moléculaire |
526.24 g/mol |
Nom IUPAC |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2,2-dimethylpropanoate;diiodide |
InChI |
InChI=1S/C15H32N2O2.2HI/c1-15(2,3)14(18)19-13-7-8-17(6)11-9-16(4,5)10-12-17;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BLKLBPHZFHAAFX-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


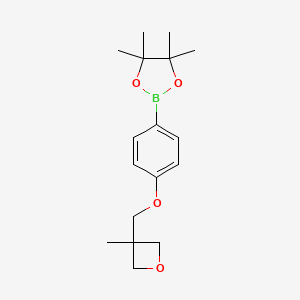
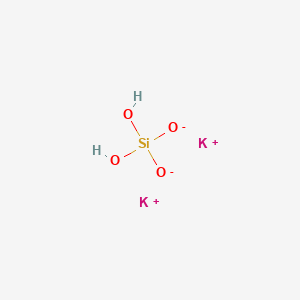


![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
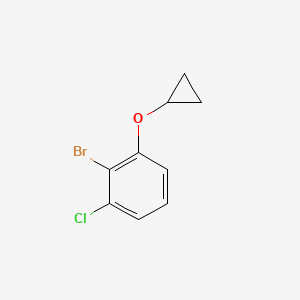
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
![(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B13970984.png)
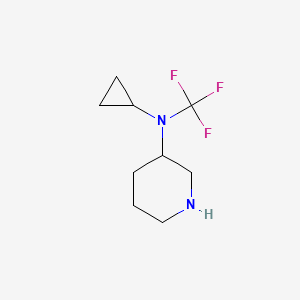
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
